1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene
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Overview
Description
1-Methyl-7-oxabicyclo[410]hept-3-ene is a bicyclic organic compound with a unique structure that includes an oxygen bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 1-methylcyclohexene oxide with a strong base, such as sodium hydride, to induce ring closure and form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like sodium methoxide or other nucleophiles can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alcohols or alkanes .
Scientific Research Applications
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex bicyclic structures.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism by which 1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene exerts its effects involves its ability to interact with various molecular targets. The compound’s unique structure allows it to participate in specific binding interactions and chemical reactions. For example, its derivatives can inhibit enzymes by binding to their active sites, thereby blocking their activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[4.1.0]hept-3-ene: A similar compound without the methyl group, which exhibits different reactivity and applications.
Methyl 7-oxabicyclo[4.1.0]hept-3-ene-3-carboxylate: A derivative with a carboxylate group, used in different synthetic applications.
Uniqueness
1-Methyl-7-oxabicyclo[4.1.0]hept-3-ene is unique due to its methyl group, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules and in various industrial applications .
Properties
CAS No. |
31152-30-4 |
---|---|
Molecular Formula |
C7H10O |
Molecular Weight |
110.15 g/mol |
IUPAC Name |
1-methyl-7-oxabicyclo[4.1.0]hept-3-ene |
InChI |
InChI=1S/C7H10O/c1-7-5-3-2-4-6(7)8-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
ZZGMKTTUPBYCBO-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC=CCC1O2 |
Origin of Product |
United States |
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